Dimethylthiocarbamoyl chloride
Overview
Description
Dimethylthiocarbamoyl chloride is a chemical compound utilized in various organic synthesis processes. This compound serves as a precursor for creating a range of substances, including selenothiocarbamates, diselenocarbamates, and selenoureas through reaction with nucleophiles such as lithium alkylselenolate and lithium alkylthiolate (Koketsu, Fukuta, & Ishihara, 2002).
Synthesis Analysis
Dimethylthiocarbamates (DMTCs) are synthesized from alcohols using commercial dimethylthiocarbamoyl chloride. This method demonstrates the compound's versatility as a precursor for generating spectrally simple, achiral, and nonpolar DMTCs, showcasing moderate to high stability under various conditions (Barma, Bandyopadhyay, Capdevila, & Falck, 2003).
Molecular Structure Analysis
The molecular structure and dimethyl rotamer properties of N,N-dimethylthiocarbamoyl chloride have been closely examined using gas-phase electron diffraction and computational methods. These studies reveal that the molecule exists in a near-planar conformer, highlighting the distinct orientation of the methyl groups attached to the nitrogen atom (Johansen & Hagen, 2003).
Chemical Reactions and Properties
Reactions of dimethylthiocarbamoyl chloride with iron carbonyl complexes produce a variety of products, indicating its reactivity and the formation of complex compounds with iron (Dean, 1977). Additionally, the synthesis of O-aryl/alkyl N,N-dimethylthiocarbamates from tetramethylthiuram disulfide presents a green and facile preparation method for important precursors of biologically reactive compounds, avoiding toxic and corrosive N,N-dialkylthiocarbamoyl chloride (Dong, Wang, Zhu, Liu, & Chang, 2017).
Scientific Research Applications
Alcohol Protecting Group :
- Dimethylthiocarbamates, prepared using dimethylthiocarbamoyl chloride, are used as alcohol protecting groups due to their spectral simplicity, achirality, nonpolarity, and stability under various conditions (Barma et al., 2003).
Organometallic Chemistry :
- It reacts with iron carbonyl complexes to produce a variety of unusual products, which are relevant in the study of organometallic chemistry (Dean, 1977).
- The reaction of dimethylthiocarbamoyl chloride with dicobalt octacarbonyl results in a diamagnetic trinuclear cobalt carbonyl-sulfur complex, offering insights into metal-ligand interactions (Mahe et al., 1981).
Synthesis of Bioactive Compounds :
- Used in synthesizing thio- and oxo-analogues of isopsoralen, providing novel compounds for biological studies (Clarke & Robinson, 2002).
- Facilitates the synthesis of O-Aryl/Alkyl N,N-Dimethylthiocarbamates, important precursors of potentially biologically reactive compounds (Dong et al., 2017).
Inorganic Chemistry :
- In the synthesis of complexes involving manganese and molybdenum carbonyls, acting as a ligand (Dean & Treichel, 1974).
Chemical Analysis and Characterization :
- Used in the structural analysis of dimethyltin chloride N, N-dimethyldithiocarbamate (Furue et al., 1970).
Extraction Processes :
- In the extraction of Pd(II) ions, demonstrating its utility in separation and purification processes (Gandhi et al., 2014).
Safety And Hazards
Dimethylthiocarbamoyl chloride is considered hazardous . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use of personal protective equipment and chemical impermeable gloves is advised . Ensure adequate ventilation and remove all sources of ignition .
Relevant Papers There are several papers that discuss the properties and applications of Dimethylthiocarbamoyl chloride. For instance, a paper titled “Dimethylthiocarbamate (DMTC): An Alcohol Protecting Group” discusses the preparation of Dimethylthiocarbamates (DMTCs) from the corresponding alcohols using commercial dimethylthiocarbamoyl chloride . Another paper titled “Investigation on the Formation and Hydrolysis of N-Dimethylcarbamoyl” discusses the use of Dimethylthiocarbamoyl chloride .
properties
IUPAC Name |
N,N-dimethylcarbamothioyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6ClNS/c1-5(2)3(4)6/h1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHWISQNXPLXQRU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=S)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6ClNS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4066048 | |
Record name | Dimethylthiocarbamoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4066048 | |
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Molecular Weight |
123.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Pale yellow solid; [Alfa Aesar MSDS] | |
Record name | Dimethylthiocarbamoyl chloride | |
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Product Name |
Dimethylthiocarbamoyl chloride | |
CAS RN |
16420-13-6 | |
Record name | Dimethylthiocarbamoyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=16420-13-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Dimethylthiocarbamoyl chloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016420136 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Carbamothioic chloride, N,N-dimethyl- | |
Source | EPA Chemicals under the TSCA | |
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Record name | Dimethylthiocarbamoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4066048 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Dimethylthiocarbamoyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.773 | |
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Record name | DIMETHYLTHIOCARBAMOYL CHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XDX36AS4VH | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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